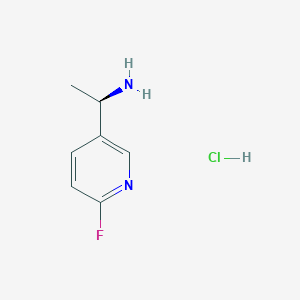
(R)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluoropyridines It is characterized by the presence of a fluorine atom on the pyridine ring and an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated pyridines .
Industrial Production Methods
Industrial production of ®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity and selectivity, while the ethanamine group can facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride
- ®-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride
- ®-1-(6-Iodopyridin-3-yl)ethanamine hydrochloride
Uniqueness
®-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo counterparts. Fluorine atoms can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in drug discovery and development.
Biological Activity
(R)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride is a chiral compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its unique molecular structure, featuring a pyridine ring with a fluorine substitution, enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications in treating neurological disorders and other diseases.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the central nervous system (CNS). The fluorine atom in the pyridine ring plays a crucial role in enhancing binding affinity through hydrogen bonding and electrostatic interactions. This compound may function as either an agonist or antagonist at various receptors, thereby modulating their activity and leading to desired pharmacological effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter systems, which may provide therapeutic benefits in conditions such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, particularly against gram-positive bacteria. The compound's derivatives have demonstrated significant inhibitory effects compared to standard antibiotics like linezolid.
- Anticancer Properties : Some derivatives of the compound have been explored for their anticancer activities, showing effectiveness in inhibiting cell proliferation in various cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Neuropharmacology : A study demonstrated that the compound effectively modulated serotonin receptors, leading to increased serotonin levels in synaptic clefts, which could alleviate symptoms of depression .
- Antibacterial Evaluation : In a recent investigation, derivatives of this compound were found to exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against drug-resistant strains of bacteria, outperforming traditional antibiotics .
- Anticancer Activity : Research into pyridine-based compounds has revealed that certain analogs can induce apoptosis in cancer cells by activating caspase pathways, indicating their potential as anticancer agents .
Data Table: Biological Activities of this compound
Properties
Molecular Formula |
C7H10ClFN2 |
|---|---|
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(1R)-1-(6-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
InChI Key |
CHJHJHBOTVQUFH-NUBCRITNSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)F)N.Cl |
Canonical SMILES |
CC(C1=CN=C(C=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















